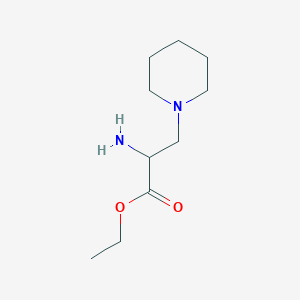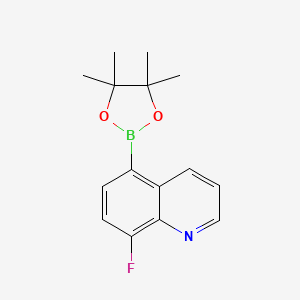![molecular formula C10H11FN2O2S B15318181 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1-sulfonyl fluoride](/img/structure/B15318181.png)
1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethane-1-sulfonyl fluoride is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethane-1-sulfonyl fluoride typically involves the reaction of 1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanol with sulfonyl fluoride reagents under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethane-1-sulfonyl fluoride can undergo several types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
Wissenschaftliche Forschungsanwendungen
1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethane-1-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl fluoride groups into various molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: It is used in the production of specialty chemicals and materials, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethane-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This interaction can disrupt various biochemical pathways, making the compound useful in research and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanol: This compound is structurally similar but lacks the sulfonyl fluoride group.
1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethane-1-thiol: This compound contains a thiol group instead of a sulfonyl fluoride group.
Uniqueness
1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethane-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H11FN2O2S |
|---|---|
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
1-(1-methylbenzimidazol-2-yl)ethanesulfonyl fluoride |
InChI |
InChI=1S/C10H11FN2O2S/c1-7(16(11,14)15)10-12-8-5-3-4-6-9(8)13(10)2/h3-7H,1-2H3 |
InChI-Schlüssel |
ANRZVQTZTFXFLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC2=CC=CC=C2N1C)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-{[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methyl}urea,cis](/img/structure/B15318113.png)
![2-[(2S,4S)-4-fluoropyrrolidin-2-yl]aceticacidhydrochloride](/img/structure/B15318123.png)

![4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoicacid](/img/structure/B15318151.png)









